Diethyl[2-(piperidin-4-yloxy)ethyl]amine
CAS No.: 1000819-35-1
Cat. No.: VC2998822
Molecular Formula: C11H24N2O
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000819-35-1 |
|---|---|
| Molecular Formula | C11H24N2O |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | N,N-diethyl-2-piperidin-4-yloxyethanamine |
| Standard InChI | InChI=1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 |
| Standard InChI Key | OBHXQFOWPLVAAY-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCOC1CCNCC1 |
| Canonical SMILES | CCN(CC)CCOC1CCNCC1 |
Introduction
Physical and Chemical Properties
Diethyl[2-(piperidin-4-yloxy)ethyl]amine possesses well-defined physicochemical properties that are essential for understanding its behavior in various chemical and biological environments. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Diethyl[2-(piperidin-4-yloxy)ethyl]amine
| Property | Value |
|---|---|
| CAS No. | 1000819-35-1 |
| Molecular Formula | C11H24N2O |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | N,N-diethyl-2-piperidin-4-yloxyethanamine |
| SMILES Notation | CCN(CC)CCOC1CCNCC1 |
| InChI | InChI=1S/C11H24N2O/c1-3-13(4-2)9-10-14-11-5-7-12-8-6-11/h11-12H,3-10H2,1-2H3 |
| InChIKey | OBHXQFOWPLVAAY-UHFFFAOYSA-N |
The compound contains two nitrogen atoms—one within the piperidine ring and another in the diethylamine group—providing distinct basic centers that can participate in acid-base interactions and hydrogen bonding. The oxygen atom in the molecule serves as a hydrogen bond acceptor, further enhancing its ability to interact with biological molecules .
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 201.19614 | 149.9 |
| [M+Na]+ | 223.17808 | 158.3 |
| [M+NH4]+ | 218.22268 | 157.5 |
| [M+K]+ | 239.15202 | 152.3 |
| [M-H]- | 199.18158 | 151.3 |
| [M+Na-2H]- | 221.16353 | 153.8 |
| [M]+ | 200.18831 | 151.1 |
| [M]- | 200.18941 | 151.1 |
The collision cross-section data provided in Table 2 is particularly valuable for mass spectrometry analysis and identification of the compound in complex mixtures. These values represent the effective area that the molecule presents during collision with gas molecules in mass spectrometric analysis, providing characteristic fingerprints for identification and structural confirmation .
Synthesis Methods
The synthesis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine typically involves a reaction sequence that creates the critical ether linkage between the piperidine ring and the diethylaminoethyl chain. The most common approach involves the reaction of diethylamine with 2-(piperidin-4-yloxy)ethyl chloride. This synthetic pathway is efficient and suitable for both laboratory and industrial applications.
Alternative synthesis routes may involve:
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Mitsunobu reaction between 4-hydroxypiperidine and an appropriate alcohol in the presence of diethyl azodicarboxylate (DIAD) and triphenylphosphine, followed by appropriate functional group transformations .
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Etherification reactions using sodium hydride as a base and 15-crown-5 as a phase-transfer catalyst, which has been employed in the synthesis of similar 4-oxypiperidine derivatives .
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Coupling reactions using reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for creating similar structural motifs, especially when incorporating the compound into more complex molecular scaffolds .
The synthesis methods can be tailored based on the specific requirements of purity, scale, and downstream applications of the compound.
Biological Activity and Mechanism of Action
Diethyl[2-(piperidin-4-yloxy)ethyl]amine exhibits significant biological activities primarily through its interactions with various molecular targets in biological systems. The compound's mechanism of action typically involves:
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Binding to specific molecular targets such as receptors or enzymes, thereby modulating their activity and leading to various biological effects.
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Potential influence on signaling pathways, including the MAPK/ERK pathway, which can affect gene expression and cellular responses.
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Interactions through both hydrogen bonding and hydrophobic interactions, facilitated by the piperidine moiety and the diethylamine group.
Research on similar compounds with the piperidine-4-yloxy structural motif, such as ADS003 and ADS009, has demonstrated their potential as histamine H3R antagonists/inverse agonists, suggesting potential applications in neurological disorders . The structural characteristics of Diethyl[2-(piperidin-4-yloxy)ethyl]amine—particularly the spacing between the nitrogen atoms and the ether linkage—are critical for its biological activity and determine its specificity for various molecular targets.
Research Applications
Diethyl[2-(piperidin-4-yloxy)ethyl]amine finds application in various research domains due to its unique structural features and biological properties. Key research applications include:
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Medicinal Chemistry: The compound serves as a valuable scaffold for developing novel pharmaceutical agents, particularly those targeting neurological disorders and inflammatory conditions .
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Biochemical Studies: Its ability to interact with specific enzymes and proteins makes it useful in studying biochemical pathways and cellular mechanisms.
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Receptor Research: The compound and its derivatives are employed in studies investigating receptor binding and modulation, particularly in neurotransmitter systems .
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Cancer Research: Compounds with similar structural motifs have shown potential anticancer properties, suggesting possible applications in oncology research.
The versatility of Diethyl[2-(piperidin-4-yloxy)ethyl]amine as a research tool is enhanced by its ability to be structurally modified, allowing for the development of structure-activity relationships and the optimization of biological activities for specific targets .
Analytical Methods
Several analytical methods are commonly employed for the characterization and analysis of Diethyl[2-(piperidin-4-yloxy)ethyl]amine:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide detailed structural information about the compound, confirming the presence and connectivity of functional groups.
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Mass Spectrometry (MS): Particularly useful for determining the molecular weight and fragmentation pattern, which serve as fingerprints for identification. The predicted collision cross-section data (Table 2) enhances MS analysis capabilities .
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Infrared (IR) Spectroscopy: Helps identify functional groups, particularly the C-O-C ether linkage and the tertiary amine moiety.
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Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for purity assessment and quantitative analysis.
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X-ray Crystallography: For compounds that can be crystallized, this technique provides definitive structural confirmation, including bond angles and conformational details.
These analytical methods collectively provide comprehensive characterization of the compound, ensuring its identity, purity, and structural integrity for research applications.
Structure-Activity Relationships
Studies on compounds structurally related to Diethyl[2-(piperidin-4-yloxy)ethyl]amine have revealed important structure-activity relationships that guide the design of new derivatives with enhanced or selective biological activities. Key structural factors that influence activity include:
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N-Substitution Pattern: The nature of substituents on the nitrogen atoms significantly affects binding affinity and selectivity for specific receptors. For example, similar compounds with N-benzyl substitution have demonstrated enhanced affinity for histamine H3 receptors .
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Ether Linkage: The oxygen linker connecting the piperidine ring to the ethyl chain is crucial for activity. Replacement or removal of this linkage often leads to significant changes in biological properties .
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Conformational Flexibility: The conformational freedom provided by the ethyl chain between the ether oxygen and the diethylamine group allows the molecule to adapt to binding sites, potentially enhancing its interactions with biological targets .
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Ring System Modifications: Studies on related compounds suggest that modifications to the piperidine ring, such as introducing bridged aza-bicyclic systems, can significantly influence binding properties and potency .
These structure-activity insights provide valuable guidance for the rational design of new derivatives with optimized properties for specific biological targets and applications.
Future Perspectives
The future research directions for Diethyl[2-(piperidin-4-yloxy)ethyl]amine and its derivatives are promising and multifaceted:
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Development of Targeted Therapeutics: The compound's structural scaffold offers potential for developing selective ligands for specific receptors, particularly in neurological and inflammatory disorders .
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Dual-Action Compounds: There is growing interest in developing derivatives that can simultaneously target multiple biological pathways, such as compounds that combine histamine H3R antagonism with cholinesterase inhibition for neurodegenerative diseases .
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Improved Pharmacokinetic Profiles: Structural modifications aimed at enhancing bioavailability, metabolic stability, and blood-brain barrier penetration represent important areas for future research .
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Advanced Imaging Applications: Derivatives labeled with appropriate isotopes or imaging moieties could serve as valuable tools for molecular imaging and diagnostic applications.
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Computational Studies: Molecular modeling and docking studies will continue to provide insights into binding modes and guide the rational design of more potent and selective derivatives .
These future directions highlight the ongoing significance of Diethyl[2-(piperidin-4-yloxy)ethyl]amine as a versatile chemical scaffold in pharmaceutical and biochemical research.
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